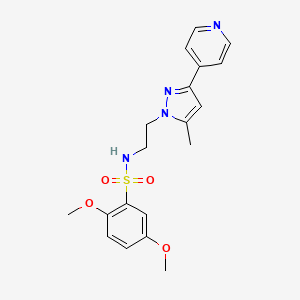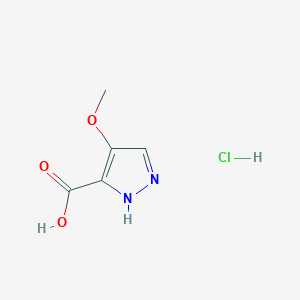
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound has shown promising results in the treatment of various diseases and conditions, making it a subject of great interest among researchers.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The compound has also been shown to bind to certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of conditions such as arthritis. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide in lab experiments include its high potency and selectivity, making it a useful tool for studying the mechanisms of action of certain enzymes and receptors. However, the compound has certain limitations, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide. One potential direction is the development of new derivatives of the compound with improved potency and selectivity. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide involves the reaction of 4-methoxyphenyl acetic acid with 1-phenylpyrrolidin-3-one in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-methylpropan-2-amine to yield the final product.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of various diseases and conditions such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-10-7-16(8-11-19)9-12-20(24)22-14-17-13-21(25)23(15-17)18-5-3-2-4-6-18/h2-8,10-11,17H,9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAIDBNUJLKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)
![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)


![3-methyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2912573.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2912574.png)
![N-(2-methoxyethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2912579.png)


![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2912585.png)


![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)